![molecular formula C9H12N2O B8812468 N'-(4-Methylphenyl)acetohydrazide CAS No. 61700-79-6](/img/structure/B8812468.png)
N'-(4-Methylphenyl)acetohydrazide
Overview
Description
N'-(4-Methylphenyl)acetohydrazide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
N'-(4-Methylphenyl)acetohydrazide is often synthesized through condensation reactions involving acetohydrazide and appropriate aldehydes or ketones. This compound can serve as a precursor for various derivatives that exhibit enhanced biological activities. For instance, it can be reacted with different electrophiles to form hydrazone derivatives, which have been shown to possess significant pharmacological properties.
Table 1: Synthesis Pathways for this compound Derivatives
Reaction Type | Reactants | Products | Notes |
---|---|---|---|
Condensation | Acetohydrazide + Aldehyde | Hydrazone derivative | Enhances biological activity |
Oxidation | This compound | N-Oxide metabolites | Potential for metabolic studies |
Complexation | Transition metals + Hydrazides | Metal complexes | Investigated for catalytic properties |
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and its derivatives. For example, derivatives of acetohydrazides have shown promising results in inhibiting the growth of various cancer cell lines.
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
- Case Study : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human glioblastoma and breast cancer cell lines, outperforming standard chemotherapeutic agents .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. The compound's structure allows it to interact with microbial targets effectively.
- Research Findings : Studies have shown that it exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent .
Pharmacological Applications
The pharmacological applications of this compound extend beyond anticancer and antimicrobial activities. Its derivatives are being explored for:
- Anti-inflammatory Effects : Some studies suggest that certain modifications to the hydrazide structure may enhance anti-inflammatory properties.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Future Directions in Research
The ongoing research into this compound focuses on:
- Development of Novel Derivatives : Exploring new synthetic routes to develop derivatives with improved efficacy and reduced side effects.
- Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.
- Clinical Trials : Initiating clinical trials to evaluate the safety and effectiveness of promising candidates derived from this compound in humans.
Properties
CAS No. |
61700-79-6 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-(4-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C9H12N2O/c1-7-3-5-9(6-4-7)11-10-8(2)12/h3-6,11H,1-2H3,(H,10,12) |
InChI Key |
CXXPSOUBODTKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)C |
Origin of Product |
United States |
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